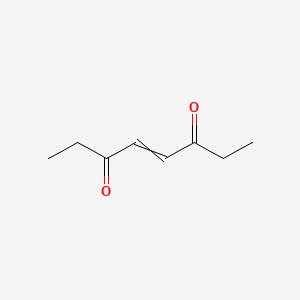
Oct-4-ene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-4-ene-3,6-dione is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-ene-3,6-dione can be achieved through the biotransformation of cholesterol. This process involves the use of microorganisms such as Burkholderia cepacia in the presence of organic solvents . The reaction conditions typically include maintaining an optimal temperature and pH to facilitate the enzymatic conversion of cholesterol to this compound.
Industrial Production Methods
Industrial production of this compound leverages the biotransformation process due to its efficiency and cost-effectiveness. The use of bioreactors allows for the controlled environment necessary for the microorganisms to thrive and produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oct-4-ene-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mineral acids, organic solvents, and oxidizing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include derivatives used in the synthesis of steroid drugs and other biologically active compounds .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which Oct-4-ene-3,6-dione exerts its effects involves the reduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels. It also increases the production of platelet-activating factor analogs, which play a role in neuroprotection . Molecular docking studies have shown that the compound interacts with specific molecular targets involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-4-en-3-one: Another derivative of cholesterol, used in the synthesis of steroid drugs.
Androsta-4,9(11)-diene-3,17-dione: An intermediate in the synthesis of physiologically active compounds of the pregnane series.
Uniqueness
Oct-4-ene-3,6-dione stands out due to its comprehensive neuroprotective effects and its potential in improving lipid metabolism. Its ability to reduce oxidative stress and enhance neuroprotection makes it a promising candidate for further research and development in medical applications .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
GDUNUVQVVHHADI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C=CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


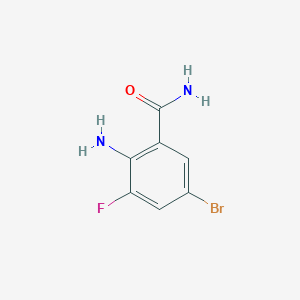
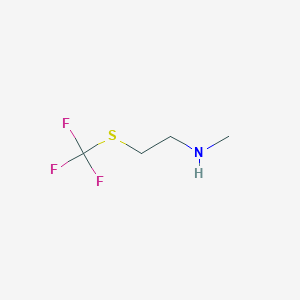
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
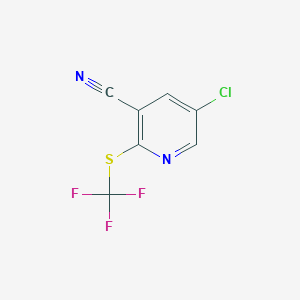
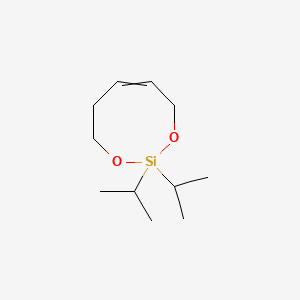
![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
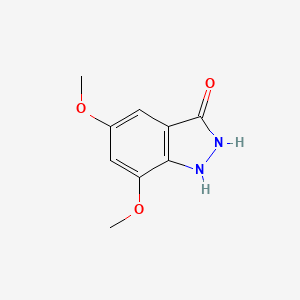
![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
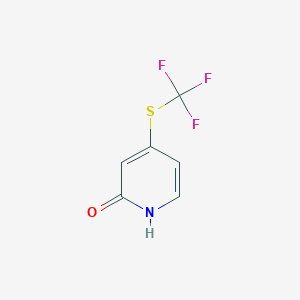
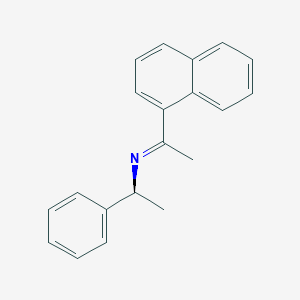
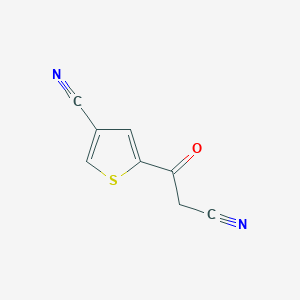
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)
